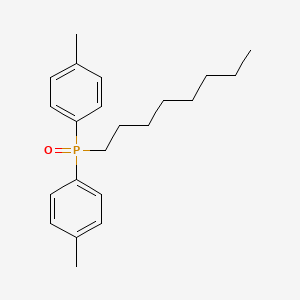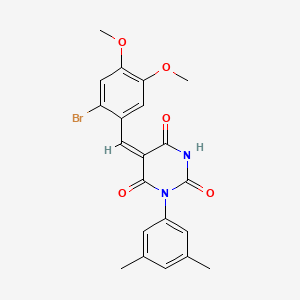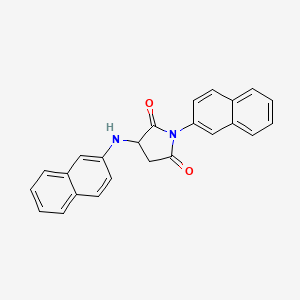
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain function, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including addiction, anxiety, and depression. CPP-109 has shown promising results in preclinical studies as a potential treatment for these disorders, and its mechanism of action and physiological effects are the subject of ongoing research.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide transaminase (N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T), which is responsible for breaking down N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide in the brain. By inhibiting N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, CPP-109 increases the levels of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide in the brain, leading to increased inhibitory neurotransmission. This, in turn, can have a calming and anxiolytic effect, making CPP-109 a potential treatment for anxiety and other related disorders.
Biochemical and Physiological Effects
CPP-109 has been shown to increase N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide levels in the brain, leading to increased inhibitory neurotransmission. This can have a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. CPP-109 has also been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-109 in lab experiments is its selectivity for N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which makes it a useful tool for studying the role of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide in various neurological and psychiatric disorders. However, CPP-109 has a relatively short half-life, which can make dosing and administration more challenging. Additionally, CPP-109 has been shown to have some toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPP-109. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and administration strategies for CPP-109 in this context, as well as its safety and efficacy in larger clinical trials. Another area of interest is its potential as a treatment for anxiety and related disorders, such as PTSD. Again, further studies are needed to determine the optimal dosing and administration strategies, as well as its safety and efficacy in larger clinical trials. Finally, there is interest in developing more selective and potent inhibitors of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which could potentially have even greater therapeutic potential than CPP-109.
Méthodes De Synthèse
CPP-109 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2,4-dichlorobenzoyl chloride with cyclohexylamine to form N-cyclohexyl-2,4-dichlorobenzamide, which is then converted to the corresponding piperidinecarboxylic acid derivative via a series of reactions. The final step involves coupling the piperidinecarboxylic acid with the appropriate amine to form CPP-109.
Applications De Recherche Scientifique
CPP-109 has been the subject of numerous preclinical studies investigating its potential therapeutic applications in a range of neurological and psychiatric disorders. These include addiction, anxiety, depression, and post-traumatic stress disorder (PTSD). In animal models, CPP-109 has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as anxiety-like behaviors and depressive-like behaviors. In human studies, CPP-109 has shown promise as a treatment for cocaine addiction and PTSD, with some studies reporting significant reductions in drug use and PTSD symptoms.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h6-7,12-13,15H,1-5,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOLVFGBRDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)


![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5201383.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)